![molecular formula C17H33NO3Si B14006355 1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine](/img/structure/B14006355.png)
1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE is a complex organic compound that features both tert-butyl and tert-butyldimethylsilyl groups These groups are known for their stability and are often used in organic synthesis to protect other functional groups during chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE typically involves multiple steps. One common method starts with the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . This reaction proceeds efficiently at room temperature and results in high yields of the protected alcohols.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May serve as an intermediate in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action for TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE involves its ability to protect sensitive functional groups during chemical reactions. The tert-butyldimethylsilyl group is particularly effective at shielding hydroxyl groups from unwanted reactions, allowing for selective transformations in multi-step syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilanol: Used for the protection of hydroxyl groups.
tert-Butyldimethylsilylacetylene: Participates in cross-coupling reactions.
tert-Butyldimethylsilyloxyacetaldehyde: Used in the synthesis of complex natural products.
Uniqueness
TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE is unique due to its combination of tert-butyl and tert-butyldimethylsilyl groups, which provide exceptional stability and selectivity in chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C17H33NO3Si |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-2,3,4,7-tetrahydroazepine-1-carboxylate |
InChI |
InChI=1S/C17H33NO3Si/c1-16(2,3)20-15(19)18-12-10-9-11-14(13-18)21-22(7,8)17(4,5)6/h9-10,14H,11-13H2,1-8H3 |
Clé InChI |
IBSRUVKTORDDOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC=CCC(C1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
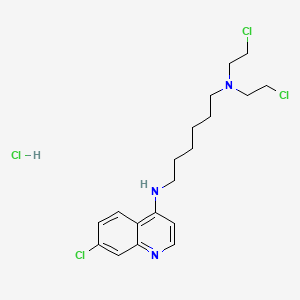
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
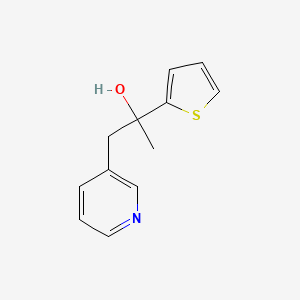

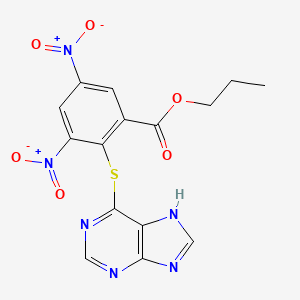
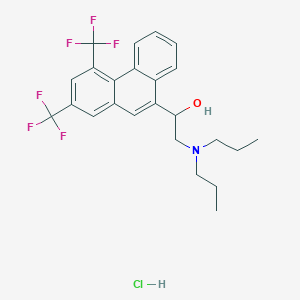
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)

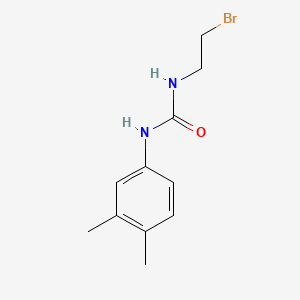

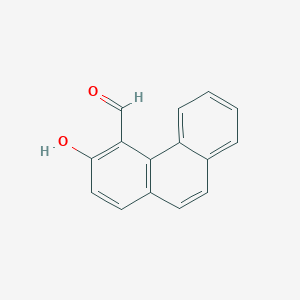
![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)
